

Physicochemical properties of 6,8-Dibromo-triazolo[1,5-a]pyridine

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Compound of Interest

Compound Name: 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1430806

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An In-depth Technical Guide to the Physicochemical Properties of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

Foreword: Navigating the Landscape of a Niche Heterocycle

In the vast field of medicinal chemistry, specific scaffolds often emerge as privileged structures due to their unique biological activities and synthetic accessibility. The[1][2][3]triazolo[1,5-a]pyridine core is one such scaffold, recognized for its isosteric relationship with purines and its broad therapeutic potential. This guide focuses on a specific, yet under-documented analogue: 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.

While this compound is commercially available as a building block, detailed experimental characterization data is not widely published in peer-reviewed literature. Therefore, this document serves as both a repository of known information and a predictive guide based on established principles and data from closely related structures. As scientists, we often work at the edge of the known, and this guide is structured to provide a robust framework for researchers investigating this and similar molecules. We will proceed by grounding our discussion in the established chemistry of the parent scaffold, presenting computed data, and outlining the rigorous experimental workflows required for full characterization.

Molecular Identity and Core Physicochemical Parameters

The foundational step in any chemical investigation is to establish the molecule's identity and basic properties. 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is registered under CAS Number 1310680-10-4.[4][5] Its structure features a fused bicyclic system consisting of a pyridine ring and a 1,2,4-triazole ring, with bromine atoms substituting the pyridine ring at positions 6 and 8.

While experimentally determined values for properties like melting point and solubility are not readily available in the literature, computational models provide a reliable starting point for experimental design.

Table 1: Molecular Identifiers and Computed Properties for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

| Property | Value | Source |
|-------------------|--|------------|
| CAS Number | 1310680-10-4 | [4] |
| Molecular Formula | C ₆ H ₃ Br ₂ N ₃ | [6] |
| Molecular Weight | 276.92 g/mol | [2] |
| PubChem CID | 71463749 | [6] |
| InChIKey | Not Available | - |
| Canonical SMILES | C1=C(C=C2C(=N1)N=CN2)Br | (Inferred) |

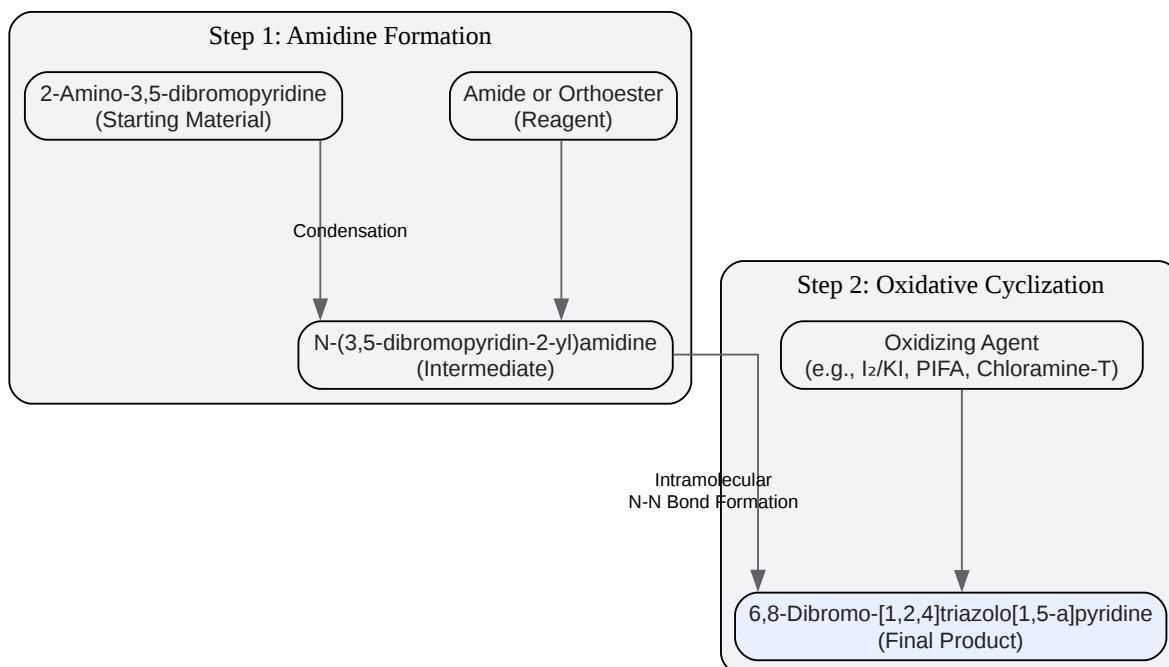
Note: Computed properties are algorithmically generated and should be confirmed via experimentation.

Synthesis Strategy: Constructing the[1][2][3]triazolo[1,5-a]pyridine Core

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold is well-documented, offering several reliable routes.[7] A prevalent and robust method involves the oxidative cyclization of N-(pyridin-2-yl)amidines. This approach is favored for its efficiency and tolerance of various

functional groups. The causality behind this choice lies in the direct formation of the critical N-N bond that defines the triazole ring.

A general workflow for synthesizing a substituted^{[1][2][3]}triazolo[1,5-a]pyridine, adaptable for the 6,8-dibromo analogue, is depicted below. The process begins with a substituted 2-aminopyridine, which undergoes reaction to form an N-arylamidine intermediate, followed by an oxidative intramolecular cyclization to yield the final fused heterocycle.



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Caption: General synthetic workflow for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.

Protocol: Representative Synthesis via Oxidative N-N Bond Formation

This protocol is adapted from established methods for the synthesis of similar 1,5-fused 1,2,4-triazoles.^[7]

Objective: To synthesize 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine from 2-amino-3,5-dibromopyridine.

Step 1: Formation of N-(3,5-dibromopyridin-2-yl)formamidine

- To a solution of 2-amino-3,5-dibromopyridine (1.0 eq) in anhydrous toluene, add triethyl orthoformate (1.5 eq).
- Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
- Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure. The resulting crude amidine intermediate is often used in the next step without further purification.

Step 2: I₂/KI-Mediated Oxidative Cyclization

- Dissolve the crude amidine intermediate from Step 1 in a suitable solvent such as N,N-Dimethylformamide (DMF).
- Add potassium iodide (KI, 2.0 eq) and iodine (I₂, 1.5 eq) to the solution.
- Stir the reaction mixture at 80-100 °C for 8-12 hours. Monitor for the disappearance of the intermediate by TLC.
- After completion, cool the mixture and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to yield the pure 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.

Structural Elucidation and Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. This involves a suite of spectroscopic techniques. While specific data for the target molecule is scarce, this section outlines the expected outcomes and interpretation based on the known properties of the triazolopyridine scaffold.[\[8\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

- ^1H NMR: Due to the substitution pattern, three proton signals are expected in the aromatic region. The proton at position 2 (on the triazole ring) would likely appear as a singlet at the most downfield position. The protons at positions 5 and 7 on the pyridine ring would appear as doublets, with their chemical shifts influenced by the electron-withdrawing bromine atoms.
- ^{13}C NMR: Six distinct carbon signals are expected. The chemical shifts will reflect the electronic environment; carbons bonded to bromine (C6, C8) will be shifted, and the bridgehead carbon (C8a) and triazole carbons (C2) will have characteristic shifts.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

- High-Resolution Mass Spectrometry (HRMS): This is critical for confirming the molecular formula ($\text{C}_6\text{H}_3\text{Br}_2\text{N}_3$). The spectrum is expected to show a characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks).

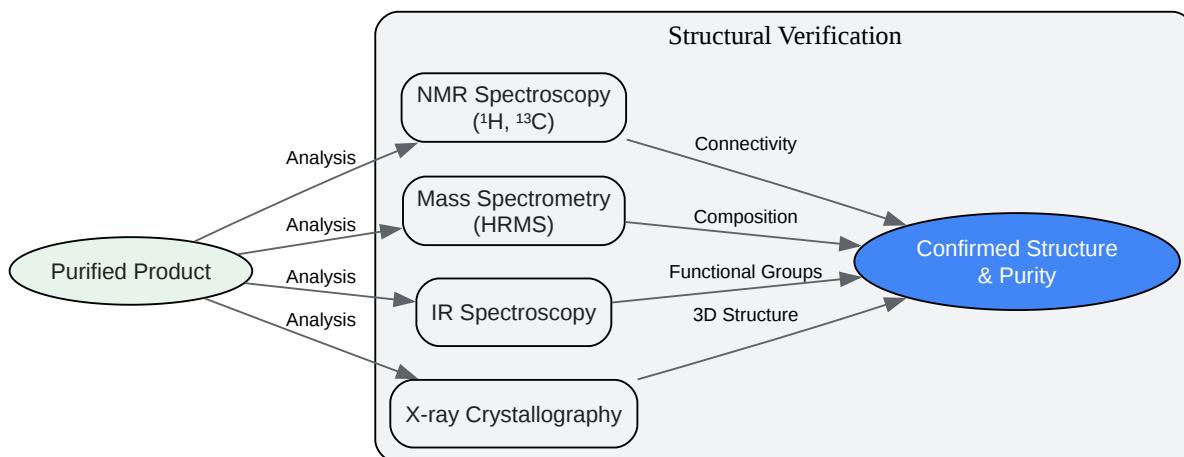
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups and bond vibrations within the molecule. Expected characteristic peaks would include C-H stretching for the aromatic rings, C=N and

C=C stretching vibrations characteristic of the fused heterocyclic system, and C-Br stretching vibrations.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular packing.^[9] Obtaining suitable crystals would be a key goal in a full characterization campaign. The analysis would confirm the planarity of the fused ring system and reveal any significant intermolecular interactions, such as π -stacking.



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Caption: Logical workflow for the structural characterization of the title compound.

Scientific Relevance and Potential Applications in Drug Discovery

The^{[1][2][3]}triazolo[1,5-a]pyrimidine scaffold, a close analogue of the title compound's core, is exceptionally versatile in drug design.^[10] This versatility stems from several key features that can be extrapolated to the^{[1][2][3]}triazolo[1,5-a]pyridine system.

- Purine Bioisostere: The fused ring system is isoelectronic with purine. This allows it to act as a surrogate for adenine or guanine, potentially interacting with enzymes and receptors that recognize purinergic ligands, such as kinases and G-protein coupled receptors (GPCRs).
- Hydrogen Bonding: The nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.
- Modulation of Physicochemical Properties: The dibromo-substitution significantly increases the lipophilicity of the molecule compared to the unsubstituted parent ring. The bromine atoms also serve as synthetic handles for further modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for screening.

Given these properties, 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is a valuable building block for developing novel therapeutics, potentially in areas such as:

- Oncology: As kinase inhibitors.
- Infectious Diseases: As agents against parasites like *Trypanosoma cruzi*.
- Neurodegenerative Diseases: Targeting enzymes implicated in these conditions.

Conclusion and Future Outlook

6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine represents a molecule of significant potential, situated at the intersection of a privileged heterocyclic scaffold and strategic functionalization. While its specific physicochemical properties require further experimental investigation, this guide provides a comprehensive framework based on established chemical principles and data from analogous structures. The synthetic routes are well-defined, the methods for its characterization are rigorous and clear, and its potential applications in medicinal chemistry are compelling. It is our hope that this guide will serve as a valuable resource for researchers poised to unlock the full potential of this and related compounds in the ongoing quest for novel therapeutic agents.

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References

- 1. chemwhat.com [chemwhat.com]
- 2. 1310680-10-4 | 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine - Moldb [moldb.com]
- 3. 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | C5H2Br2N4 | CID 44630666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1310680-10-4|6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 5. 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 6. 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine | C6H3Br2N3 | CID 71463749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c] [1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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